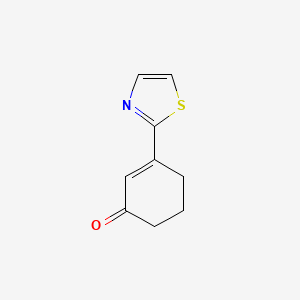
















|
REACTION_CXSMILES
|
[Si](Cl)(C)(C)C.BrCCBr.Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1.Br[C:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH:18]=1.[Cl-].[NH4+]>[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.CN(C)C(=O)C>[S:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH:18]=1 |f:4.5,^1:29,48|
|


|
Name
|
|
|
Quantity
|
0.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
0.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
0.124 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0.024 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
organozinc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
enone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.185 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 5 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To a 100 mL round bottom flask containing a stir bar
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 1 hour at room temperature under nitrogen
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
To a separate 100 mL round bottom flask containing a stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a cotton plug
|
|
Type
|
STIRRING
|
|
Details
|
with stirring under nitrogen atmosphere
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ethyl acetate (2 times with 8 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
solvent was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C1=CC(CCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 mg | |
| YIELD: PERCENTYIELD | 28% | |
| YIELD: CALCULATEDPERCENTYIELD | 27.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |